1-Ethynylcubane
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Overview
Description
1-Ethynylcubane is a chemical compound with the molecular formula C10H8 . It has an average mass of 128.171 Da and a monoisotopic mass of 128.062607 Da .
Physical And Chemical Properties Analysis
1-Ethynylcubane has a density of 1.4±0.1 g/cm3, a boiling point of 156.7±7.0 °C at 760 mmHg, and a vapor pressure of 3.7±0.1 mmHg at 25°C . Its enthalpy of vaporization is 37.7±0.8 kJ/mol, and it has a flash point of 34.1±12.3 °C . The index of refraction is 1.732, and the molar refractivity is 35.8±0.4 cm3 . It has no H bond acceptors or donors, and one freely rotating bond .Scientific Research Applications
Metabolic Activation and Covalent Binding
The metabolic activation of acetylenes, including compounds with ethynyl groups, can result in covalent binding to proteins, DNA, and heme. This process involves liver microsomal enzymes and can be influenced by nucleophiles like N-acetylcysteine. Such studies shed light on the reactivity and potential bioactivity of ethynyl-substituted compounds, including 1-Ethynylcubane, within biological systems (White et al., 1984).
Light Emission and Nanoaggregation
Research on 2,3,4,5-tetraphenylsiloles with different 1,1-substituents, including ethynyl groups, reveals their ability to emit light and form nanoaggregates. This demonstrates the potential of ethynyl-substituted compounds for applications in nanotechnology and materials science, where controlled light emission and aggregation properties are of interest (Chen et al., 2003).
Superoxide Production and Vasoconstriction
The role of endothelin in mediating superoxide production and vasoconstriction indicates a biological pathway that could be influenced by ethynyl-substituted compounds, including 1-Ethynylcubane. Understanding these mechanisms is crucial for exploring the therapeutic and pharmacological potential of such compounds (Loomis et al., 2005).
Unimolecular Reactions and Characterization
The study of unimolecular reactions, including those involving ethynyl groups, provides insight into the chemical properties and reactivity of ethynyl-substituted compounds. This is essential for designing and synthesizing materials with specific chemical functionalities (Lauhon & Ho, 2000).
Medicinal Chemistry Applications
The acetylene (ethynyl) group is recognized for its role in drug discovery and development. Ethynyl-substituted compounds, including 1-Ethynylcubane, have been explored for targeting various therapeutic proteins, demonstrating the group's versatility and potential in medicinal chemistry (Talele, 2020).
Safety And Hazards
properties
IUPAC Name |
1-ethynylcubane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOVWJTSZHDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12C3C4C1C5C4C3C25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcubane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.